2-(4-bromophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 4-bromophenol is then reacted with 2-chloroacetamide to form 2-(4-bromophenoxy)acetamide.
Formation of the furan derivative: 5-methylfuran-2-carbaldehyde is synthesized through the Vilsmeier-Haack reaction.
Reductive amination: The furan derivative is reacted with tetrahydrofuran-2-ylmethylamine in the presence of a reducing agent to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The furan and tetrahydrofuran groups can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
- 2-(4-fluorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
- 2-(4-iodophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H22BrNO4 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H22BrNO4/c1-14-4-7-18(25-14)12-21(11-17-3-2-10-23-17)19(22)13-24-16-8-5-15(20)6-9-16/h4-9,17H,2-3,10-13H2,1H3 |
InChI Key |
VCKIVTGCGFFZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2CCCO2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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